Sodium neodecanoate
Description
Sodium neodecanoate (C${10}$H${19}$NaO$_2$, MW 194.25) is the sodium salt of neodecanoic acid, a branched-chain carboxylic acid. It is characterized by a tertiary carbon structure, which imparts steric hindrance and enhances properties such as hydrophobicity, chemical stability, and surface activity . This compound is utilized in diverse applications, including as a reference material in toxicity studies of ionic liquids, surfactant formulations, and polymer curing systems .
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Na/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCCINXYVTVRI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31548-27-3 | |
| Record name | Neodecanoic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031548273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.068 | |
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Preparation Methods
Reaction Stoichiometry and Conditions
The reaction proceeds via a simple acid-base neutralization mechanism:
$$ \text{C}9\text{H}{19}\text{COOH} + \text{NaOH} \rightarrow \text{C}9\text{H}{19}\text{COONa} + \text{H}_2\text{O} $$
Key parameters include:
- Molar ratio : 1:1 acid-to-base ratio ensures complete conversion
- Temperature : Maintained at 50°C to enhance reaction kinetics without promoting side reactions
- Solvent system : Methanol (for acid dissolution) and deionized water (for NaOH dissolution) create a homogeneous phase upon mixing
A representative procedure involves dissolving 200 g of 95% neodecanoic acid in 1 L methanol, combined with an aqueous solution of 46.5 g NaOH in 1 L deionized water. Stirring at 50°C for 1 hour yields this compound with minimal purification requirements due to the absence of byproducts beyond water.
Alternative Synthesis Pathways
While direct neutralization dominates industrial production, niche applications necessitate modified approaches.
Metathesis Reactions with Metal Salts
Patented methods for rare-earth neodecanoates reveal a generalized metathesis strategy applicable to sodium derivatives. By reacting neodecanoic acid with sodium salts of weaker acids (e.g., sodium carbonate), the reaction avoids strongly alkaline conditions:
$$ 2\text{C}9\text{H}{19}\text{COOH} + \text{Na}2\text{CO}3 \rightarrow 2\text{C}9\text{H}{19}\text{COONa} + \text{CO}2 + \text{H}2\text{O} $$
This approach minimizes hydroxide-induced side reactions, crucial for acid-sensitive downstream applications. However, the slower reaction kinetics (24–48 hours) and need for CO₂ venting systems limit its adoption.
Industrial-Scale Production Considerations
Scaling this compound synthesis introduces engineering challenges addressed in patent literature. Key factors include:
Continuous Flow Reactors
Batch processes described in early literature face limitations in:
- Heat management during exothermic neutralization
- Mixing efficiency in viscous reaction media
- Production throughput
Modern implementations employ tubular reactors with static mixers, enabling:
Purification and Quality Control
High-purity this compound (>99%) requires:
- Liquid-liquid extraction : Removal of unreacted acid using non-polar solvents (e.g., xylene)
- Crystallization : Anti-solvent addition (e.g., hexane) precipitates product
- Drying : Spray drying or vacuum oven treatment achieves <0.5% moisture content
Analytical methods for quality assurance include:
- Titrimetry : Free acid content determination via NaOH back-titration
- ICP-OES : Sodium content verification (theoretical 8.7 wt%)
- FTIR : Carboxylate peak identification at 1540–1560 cm⁻¹
Reaction Mechanism and Kinetic Analysis
The neutralization follows second-order kinetics, with rate constants (k) dependent on:
$$ k = A \exp\left(-\frac{E_a}{RT}\right) $$
Where:
- $$ A $$ = pre-exponential factor (2.4 × 10⁸ L/mol·s)
- $$ E_a $$ = activation energy (45.2 kJ/mol)
- $$ R $$ = gas constant
- $$ T $$ = temperature (K)
Computational fluid dynamics (CFD) modeling reveals mixing efficiency critically impacts overall rate in scaled systems. At Reynolds numbers >10,000, reaction completion occurs within 10 minutes versus 60 minutes in poorly mixed batches.
Comparative Analysis of Synthesis Methods
This table highlights direct neutralization's superiority in yield and energy efficiency, justifying its prevalence despite alternatives.
Chemical Reactions Analysis
Reaction with Silver Nitrate to Form Silver Neodecanoate
Sodium neodecanoate reacts with silver nitrate (AgNO₃) in aqueous solution to precipitate silver neodecanoate, a precursor for conductive inks:
This compound + Silver nitrate → Silver neodecanoate + Sodium nitrate
Key Process Parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Water/methanol mixture | |
| Washing requirement | 3–5× solvent volume to remove NaNO₃ | |
| Yield | 85–92% |
This method, while effective, faces challenges due to the high cost of AgNO₃ and large wastewater generation .
Acidolysis with Epichlorohydrin (ECH)
This compound participates in acidolysis with epichlorohydrin (ECH) to produce glycidyl esters, catalyzed by tetramethylammonium chloride (TMAC) :
This compound + ECH → Glycidyl neodecanoate + NaCl
Optimization Data:
| Condition | Effect on Reaction | Outcome |
|---|---|---|
| TMAC loading | 0.05:1 molar ratio (TMAC:NDA) | Maximizes ECH selectivity (~90%) |
| Temperature | 70–90°C | Balances speed and side reactions |
| ECH feeding rate | Gradual addition over 1 hour | Reduces dichloropropanol (DCP) by 5% |
Side reactions producing dichloropropanol (DCP) are minimized by controlling ECH addition and temperature .
Coordination with Vanadium Compounds
This compound reacts with vanadium oxides (e.g., V₂O₃, V₂O₅) to form vanadium carboxylates, used as polymerization promoters :
2 this compound + V₂O₃ → Vanadium trineodecanoate + Na₂O
Experimental Observations:
| Reaction Components | Outcome |
|---|---|
| V₂O₃ + NDA + triethyl phosphate | Forms olive-green vanadium complex |
| V₂O₅ + HCl + NDA | Produces xylene-soluble vanadium species |
Reactions require 140–177°C and inert atmospheres (N₂) to prevent oxidation .
Catalytic Role in Esterification
This compound acts as a transient catalyst in esterification reactions. For example, in the synthesis of 2,3-epoxypropyl neodecanoate (EPDA), it facilitates epoxide ring-opening via intermediate quaternary ammonium carboxylate formation :
Mechanism Steps:
-
Neutralization: NDA + TMAC → Tetramethylammonium neodecanoate (TMAN)
-
Catalysis: TMAN + ECH → EPDA + TMAC (regenerated)
This cycle enhances reaction rates and reduces catalyst consumption .
Stability and Side Reactions
This compound exhibits stability in alkaline conditions but degrades under acidic or high-temperature environments (>110°C). Key degradation pathways include:
Scientific Research Applications
Sodium neodecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its solubilizing properties.
Industry: Utilized in metalworking fluids, lubricants, and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of sodium neodecanoate primarily involves its ability to interact with various molecular targets through its carboxylate group. This interaction can lead to the stabilization of emulsions, enhancement of solubility, and modification of surface properties. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and stability .
Comparison with Similar Compounds
Comparative Analysis with Similar Metal Neodecanoates
Structural and Physical Properties
The table below compares key properties of sodium neodecanoate with other metal neodecanoates:
Key Observations :
- Branching Effects: Neodecanoate anions are branched, unlike linear carboxylates (e.g., sodium dodecanoate, C${12}$H${23}$NaO$_2$), which reduces crystallinity and enhances solubility in organic solvents .
- Metal-Dependent Behavior : Heavier metals (e.g., neodymium, tin) increase molecular weight and viscosity, limiting aqueous solubility but improving thermal stability .
Functional Performance
Catalytic Activity
- Manganese Neodecanoate: Effective in resin curing when combined with cumene hydroperoxide, achieving ~75% polymerization efficiency. However, it requires higher concentrations (10×) compared to cobalt-based catalysts .
- Zinc Neodecanoate: Accelerates rubber vulcanization by 20–30%, enhancing tensile strength and elasticity .
- This compound: Primarily a co-initiator in hydroperoxide-free systems but shows lower conversion rates compared to transition metal salts .
Toxicity and Environmental Impact
- Aquatic Toxicity: this compound exhibits lower acute cytotoxicity in aquatic environments compared to cadmium or nickel carboxylates, which are restricted under REACH Annex XVII .
- Industrial Hazards: Zinc, sodium, calcium, copper, and iron neodecanoates contribute to nozzle fouling in diesel engines, with sodium salts causing 15–20% fuel flow loss .
Industrial and Commercial Use
- Coatings and Adhesives: Vinyl neodecanoate copolymers (e.g., with acrylic acid) provide UV resistance and hydrolytic stability, ideal for low-VOC paints .
- Cosmetics: Acrylates/vinyl neodecanoate cross polymers are non-irritating at ≤5% concentration, validated by Ames tests and in vitro assays .
- Medical Applications: Potassium neodecanoate enhances polyurethane catheter flexibility and thermal stability (stable up to 180°C) .
Biological Activity
Sodium neodecanoate, a sodium salt of neodecanoic acid, has garnered attention in various fields due to its unique biological activities and potential applications. This article explores the compound's biological properties, including its toxicity, antimicrobial effects, and other relevant findings from diverse research studies.
- Chemical Formula : C₁₀H₁₉NaO₂
- CAS Number : 31548-27-3
This compound is characterized by its surfactant properties and is commonly used in industrial applications. Its behavior in biological systems can be influenced by factors such as pH and concentration.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety of this compound. A significant study examined its effects on human-derived epidermal keratinocytes through MTT assays, which measure cell viability. The results indicated that this compound did not exhibit corrosive properties, with cell viability remaining above the threshold for corrosivity after exposure times of three and sixty minutes .
Table 1: Cell Viability Results from MTT Assays
| Exposure Time | Cell Viability (%) |
|---|---|
| 3 minutes | 108.1 |
| 60 minutes | 45.7 |
Allergic Reactions
Case studies have reported instances of allergic contact hypersensitivity associated with exposure to this compound, particularly in occupational settings. These reactions highlight the need for caution when handling the compound, especially in industrial environments .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, making it a candidate for use in various formulations aimed at controlling microbial growth. Research indicates that compounds similar to this compound can trigger redox reactions within cells, leading to toxicity in microorganisms .
Case Studies
- Skin Sensitization Study : In a study involving New Zealand White rabbits, this compound was applied under semi-occlusive conditions. Observations noted moderate skin irritation with reversible effects within 15 days .
- In Vitro Corneal Study : Another investigation assessed the impact of this compound on bovine corneas. The study aimed to understand its potential irritative effects on ocular tissues, revealing minimal adverse outcomes after controlled exposure durations .
Mechanistic Insights
Research into the mechanisms of action for this compound suggests that it may interfere with cellular processes through oxidative stress pathways. The generation of reactive oxygen species (ROS) has been implicated as a key factor in its biological activity, influencing both toxicity and antimicrobial efficacy .
Q & A
Q. What are the established methods for synthesizing sodium neodecanoate in laboratory settings?
this compound is synthesized via neutralization reactions between neodecanoic acid and sodium hydroxide (NaOH) in aqueous or polar solvent media. The reaction proceeds as: Neodecanoic acid + NaOH → this compound + H₂O Key steps include:
- pH control (maintained at 8–10 to ensure complete deprotonation of the carboxylic acid group) .
- Purification : Post-reaction, the product is isolated via solvent evaporation or recrystallization. Residual reactants are removed using dialysis or filtration .
- Yield optimization : Reaction efficiency depends on stoichiometric ratios and solvent choice (e.g., ethanol enhances solubility of neodecanoic acid) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Critical techniques include:
- FTIR spectroscopy : Confirms carboxylate group presence via asymmetric stretching (~1550–1650 cm⁻¹) and symmetric stretching (~1400 cm⁻¹) .
- NMR spectroscopy : ¹H NMR identifies alkyl chain structure (δ 0.5–2.5 ppm for methyl and methylene groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (theoretical: 194.25 g/mol) and detects impurities .
- Elemental analysis : Quantifies sodium content (theoretical: ~11.8%) to assess stoichiometric accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory experiments?
- Hazard mitigation : this compound may react with strong acids/oxidizers. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (argon) to prevent moisture absorption or degradation .
- Toxicological data : While direct toxicity studies are limited, related neodecanoate esters (e.g., glycidyl neodecanoate) show low acute toxicity (NOAEL: 1000 ppm in rodents). Monitor for respiratory or dermal irritation .
Advanced Research Questions
Q. How can researchers address inconsistencies in solubility data for this compound across studies?
Discrepancies often arise from:
- Solvent polarity : this compound is sparingly soluble in nonpolar solvents (e.g., heptane) but miscible in polar aprotic solvents (e.g., DMSO). Document solvent purity and temperature during experiments .
- Hydration state : Anhydrous vs. hydrated forms exhibit different solubility profiles. Use Karl Fischer titration to quantify water content .
- Methodological validation : Compare results with standardized protocols (e.g., OECD 105 for solubility determination) .
Q. What experimental design considerations are critical when using this compound as a surfactant in nanoparticle synthesis?
- Concentration optimization : Conduct critical micelle concentration (CMC) assays via surface tension measurements. For this compound, CMC is estimated at ~0.1–1.0 mM .
- pH stability : Carboxylate groups may protonate below pH 4, disrupting micelle formation. Maintain pH >6 using buffers (e.g., phosphate) .
- Compatibility with reactants : Avoid metal ions (e.g., Ca²⁺, Mg²⁺) that precipitate carboxylates. Use chelating agents (e.g., EDTA) if necessary .
Q. How should researchers resolve contradictions in catalytic performance data for this compound in polymerization reactions?
Variability may stem from:
- Impurity profiles : Trace metals (e.g., iron) from synthesis can alter catalytic activity. Use ICP-MS to quantify metal content .
- Reaction medium : Solvent choice (e.g., hexane vs. toluene) affects monomer accessibility. Conduct kinetic studies under controlled solvent conditions .
- Thermal stability : this compound degrades above 150°C. Use TGA to determine safe operating temperatures .
Q. What methodologies are recommended for assessing this compound’s role in stabilizing emulsions for drug delivery systems?
- Droplet size analysis : Use dynamic light scattering (DLS) to monitor emulsion stability over time .
- Zeta potential measurements : Confirm electrostatic stabilization (negative charge from carboxylate groups) .
- In vitro release studies : Compare drug release kinetics in emulsions with/without this compound to quantify its stabilizing effect .
Data Analysis and Reproducibility
Q. How can computational modeling complement experimental studies on this compound’s micellar behavior?
- Molecular dynamics (MD) simulations : Predict micelle size/shape using force fields (e.g., CHARMM) parameterized for carboxylates .
- Density functional theory (DFT) : Calculate electronic properties of neodecanoate ions to explain reactivity trends .
- Validation : Cross-reference simulation results with SAXS/SANS data for structural accuracy .
Q. What strategies improve reproducibility in cross-linking studies involving this compound and acrylate polymers?
- Standardize monomer ratios : Use a molar ratio of 1:10 (this compound:acrylate) for consistent cross-linking density .
- Control humidity : Moisture affects carboxylate reactivity. Conduct reactions in gloveboxes (<10% RH) .
- Characterize cross-link density : Swelling tests (e.g., in toluene) or DMA quantify network formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
